molecular formula C21H19N3O2S B2689380 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034572-16-0

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2689380
CAS No.: 2034572-16-0
M. Wt: 377.46
InChI Key: DNNLQKXLMGBMKU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide: is a complex organic compound featuring an indole moiety, a phenyl group, and a thiazole ring

Mechanism of Action

Target of Action

The primary targets of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact excellently with their target receptors . This interaction can lead to changes in the function of the receptor, which can result in the observed biological activities.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The specific molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the phenylthiazole moiety. One common approach is the Friedel-Crafts acylation to introduce the phenyl group, followed by nucleophilic substitution to attach the thiazole ring. The final step involves the formation of the amide bond using carboxylic acid derivatives and amine compounds under specific reaction conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Utilizing nucleophiles like ammonia or alkyl halides .

  • Nucleophilic Addition: Involving reagents like Grignard reagents or organolithium compounds .

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted indole or thiazole derivatives.

  • Nucleophilic Addition: Creation of new carbon-nitrogen bonds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast, including its use as a biological probe to study enzyme activities and as a ligand for various receptors.

Medicine: In the medical field, this compound has shown potential as a pharmaceutical agent . It has been investigated for its anticancer , antiviral , and anti-inflammatory properties.

Industry: Industrially, this compound can be used in the development of agrochemicals , dyes , and pigments due to its unique chemical properties.

Comparison with Similar Compounds

  • Indole-3-carboxamide

  • Thiazole-4-carboxamide

  • Phenylthiazole derivatives

Uniqueness: What sets N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and its potential for diverse applications across multiple fields.

This compound's multifaceted nature makes it a valuable subject of study and a promising candidate for various scientific and industrial applications.

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Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-24-12-16(15-9-5-6-10-18(15)24)19(25)11-22-20(26)17-13-27-21(23-17)14-7-3-2-4-8-14/h2-10,12-13,19,25H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNLQKXLMGBMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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